

RP-HPLC method for determination of cariprazine hydrochloride in plasma

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Compound of Interest

Compound Name: Cariprazine hydrochloride

Cat. No.: B15617394

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An RP-HPLC Method for the Determination of **Cariprazine Hydrochloride** in Human Plasma

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of **cariprazine hydrochloride** in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, offering a simple, accurate, and sensitive approach for bioanalytical applications. The chromatographic conditions provide a short retention time for cariprazine, making it suitable for routine analysis in clinical and pharmacokinetic studies. All validation parameters presented are in accordance with established guidelines, ensuring the reliability of the method.^{[1][2]}

Instrumentation, Materials, and Chromatographic Conditions

Instrumentation and Materials

- HPLC System: An AGILENT liquid chromatography system equipped with a pump, autosampler, and a Diode Array Detector (DAD) was used.^[1]
- Column: AGILENT C18 column (250 mm x 4.6 mm, 5 µm particle size).^[1]

- Chemicals and Reagents:
 - Cariprazine Hydrochloride** (working standard)
 - Methanol (HPLC Grade)
 - Acetonitrile (HPLC Grade)
 - Orthophosphoric acid (AR Grade)
 - Human Plasma (sourced from a certified blood bank)
- Software: Appropriate chromatography data acquisition and processing software.

Chromatographic Conditions

The chromatographic separation is achieved using the parameters outlined in the table below.

Parameter	Condition
Stationary Phase	AGILENT C18 (250 mm x 4.6 mm, 5 μ m)[1]
Mobile Phase	Methanol : 0.1% Orthophosphoric Acid (75:25 v/v)[1]
Flow Rate	0.7 mL/min[1]
Detection Wavelength	253 nm[1]
Injection Volume	20 μ L[1]
Column Temperature	Ambient
Run Time	Approximately 5-7 minutes
Retention Time	~2.46 minutes[1]

Experimental Protocols

Protocol 1: Preparation of Solutions

A. Mobile Phase Preparation (Methanol: 0.1% Orthophosphoric Acid, 75:25 v/v)

- Prepare 0.1% Orthophosphoric acid by adding 1 mL of orthophosphoric acid to 1000 mL of HPLC grade water.
- Measure 750 mL of HPLC grade methanol and 250 mL of 0.1% Orthophosphoric acid.
- Mix the two solutions thoroughly.
- Degas the mobile phase by sonicating for 15-20 minutes before use.

B. Standard Stock Solution Preparation (100 µg/mL)

- Accurately weigh 10 mg of Cariprazine HCl working standard and transfer it into a 100 mL volumetric flask.[\[1\]](#)
- Add approximately 75 mL of methanol and 5 mL of human plasma.[\[1\]](#)
- Make up the volume to 100 mL with methanol.[\[1\]](#)
- Shake the flask vertically for 30 minutes, followed by centrifugation for 1 hour at 5000 rpm.[\[1\]](#)
- Filter the resulting solution through a 0.45 µm membrane filter to get a clear stock solution.[\[1\]](#)

C. Preparation of Calibration Standards (1-5 µg/mL)

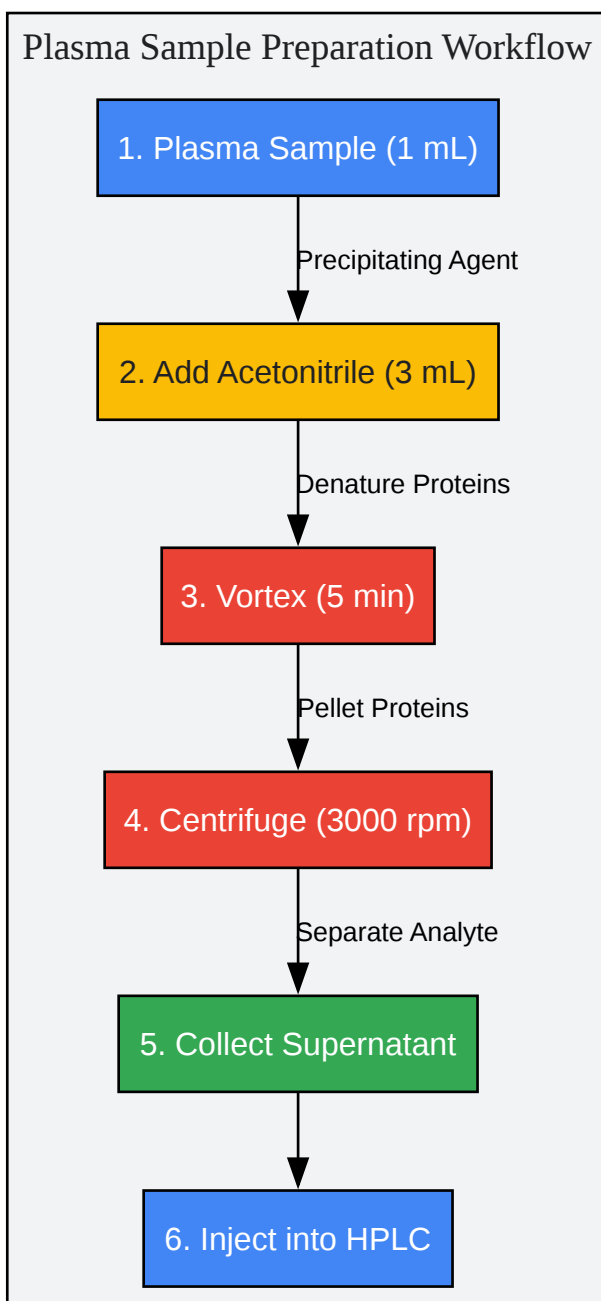
- Perform serial dilutions from the 100 µg/mL standard stock solution.[\[1\]](#)
- For example, to prepare a 1 µg/mL solution, pipette 0.1 mL of the stock solution into a 10 mL volumetric flask and make up the volume with the mobile phase.[\[1\]](#)
- Similarly, prepare other concentrations (2, 3, 4, and 5 µg/mL) to construct the calibration curve.[\[1\]](#)

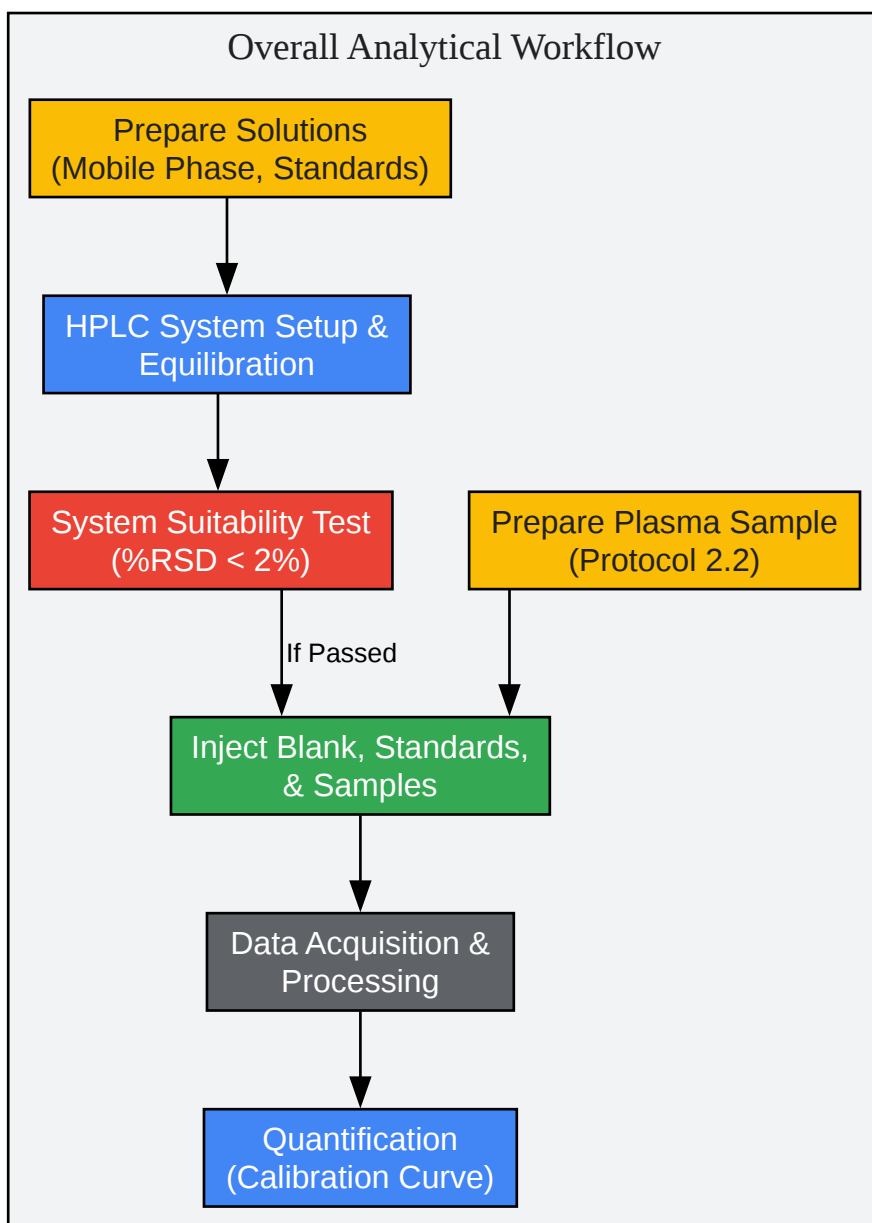
Protocol 2: Plasma Sample Preparation (Protein Precipitation)

This protocol describes the extraction of cariprazine from human plasma samples.

- Pipette 1.0 mL of the plasma sample into a clean Eppendorf tube.

- Add 3.0 mL of acetonitrile (as the protein precipitation solvent) to the tube. The recommended plasma to acetonitrile ratio is 1:3.[\[1\]](#)
- Vortex the mixture for 5 minutes to ensure thorough mixing and complete protein precipitation.[\[1\]](#)
- Centrifuge the sample at 3000 rpm for a suitable duration to pellet the precipitated proteins.
[\[1\]](#)
- Carefully collect the clear supernatant, which contains the analyte, and transfer it to a clean tube.[\[1\]](#)
- The supernatant can be injected directly into the HPLC system or evaporated to dryness and reconstituted with the mobile phase if further concentration is needed.[\[1\]](#)





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